2-(tert-Butyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine chemical properties
2-(tert-Butyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine chemical properties
An In-Depth Technical Guide to the Chemical Properties of 2-(tert-Butyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
Abstract
The 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine core is a privileged scaffold in modern medicinal chemistry, serving as the foundation for a multitude of targeted therapeutic agents. Its unique bicyclic, nitrogen-rich structure provides a versatile three-dimensional framework for engaging with complex biological targets. This guide focuses on a specific derivative, 2-(tert-Butyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine, detailing its fundamental chemical properties, synthesis, and characterization. We will explore the influence of the 2-tert-butyl substituent on the molecule's physicochemical profile and reactivity. Furthermore, this document provides insights into the broader applications of the tetrahydropyrido[4,3-d]pyrimidine class in drug discovery, supported by exemplary experimental protocols for its synthesis and analysis, tailored for researchers, scientists, and drug development professionals.
Core Molecular Profile
Nomenclature and Identifiers
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Systematic IUPAC Name: 2-tert-butyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine.[1]
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CAS Number: 1211516-37-8.[1]
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Molecular Formula: C₁₁H₁₇N₃.[1]
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Synonyms: 2-(tert-Butyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine, MFCD11040360.[1]
Physicochemical Properties
The integration of a bulky, lipophilic tert-butyl group onto the hydrophilic pyridopyrimidine scaffold imparts a unique balance of properties crucial for its pharmacokinetic and pharmacodynamic profile. Key computed properties are summarized below.
| Property | Value | Source |
| Molecular Weight | 191.27 g/mol | PubChem[1] |
| XLogP3 (Lipophilicity) | 1.3 | PubChem[1] |
| Topological Polar Surface Area (TPSA) | 37.8 Ų | PubChem[1] |
| Exact Mass | 191.142247555 Da | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 3 | PubChem |
| Rotatable Bond Count | 1 | PubChem |
Synthesis and Characterization
Retrosynthetic Analysis and Key Strategies
The synthesis of 2-substituted tetrahydropyrido[4,3-d]pyrimidines typically involves the construction of the pyrimidine ring onto a pre-existing piperidine-derived precursor. A common and effective strategy is the condensation of a β-aminocarbonyl compound (derived from a 4-piperidone) with an amidine, in this case, pivalamidine, to introduce the 2-tert-butyl group.
Multi-component reactions and solid-phase synthesis are also powerful techniques for generating libraries of these scaffolds.[2][3][4] For instance, a solid-phase approach might involve immobilizing a piperidone precursor on a resin, followed by sequential reactions to build the fused pyrimidine ring, allowing for high-throughput diversification.[2][3]
Caption: Generalized synthetic workflow for the target molecule.
Exemplary Synthetic Protocol
This protocol outlines a plausible solution-phase synthesis based on established chemical principles for this heterocyclic family.
Objective: To synthesize 2-(tert-Butyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine.
Materials:
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N-Benzyl-4-piperidone
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Dimethylformamide dimethyl acetal (DMF-DMA)
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Pivalamidine hydrochloride
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Sodium methoxide (NaOMe)
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Methanol (MeOH), Toluene
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Palladium on carbon (10% Pd/C)
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Hydrogen gas (H₂)
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Standard laboratory glassware and purification apparatus (silica gel chromatography)
Methodology:
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Step 1: Formation of the Enaminone Intermediate.
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Rationale: This step activates the 3-position of the piperidone ring for cyclization. DMF-DMA acts as a one-carbon electrophile and a dehydrating agent.
-
Dissolve N-Benzyl-4-piperidone (1.0 eq) in toluene.
-
Add DMF-DMA (1.2 eq) and reflux the mixture for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Remove the solvent under reduced pressure to yield the crude enaminone, which can be used directly in the next step.
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-
Step 2: Cyclization with Pivalamidine.
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Rationale: This is the key pyrimidine ring-forming step. Sodium methoxide is used as a base to neutralize the pivalamidine hydrochloride and catalyze the condensation/cyclization reaction.
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Suspend pivalamidine hydrochloride (1.5 eq) in anhydrous methanol.
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Add a solution of sodium methoxide (1.6 eq) in methanol and stir for 20 minutes at room temperature.
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Add the crude enaminone from Step 1, dissolved in methanol, to the reaction mixture.
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Reflux the mixture for 8-12 hours. Monitor reaction completion by LC-MS.
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Cool the reaction, neutralize with acetic acid, and concentrate in vacuo. Purify the residue by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to isolate N-benzyl-2-(tert-butyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine.
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-
Step 3: Deprotection of the Piperidine Nitrogen.
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Rationale: The benzyl protecting group is removed via catalytic hydrogenation to yield the final target compound.
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Dissolve the product from Step 2 in methanol.
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Add 10% Pd/C catalyst (approx. 10% by weight).
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Subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously at room temperature for 12-18 hours.
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Filter the reaction mixture through Celite to remove the catalyst and wash with methanol.
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Concentrate the filtrate under reduced pressure to yield the final product, 2-(tert-Butyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine.
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Structural Elucidation & Spectroscopic Analysis
Characterization of the final compound relies on a combination of spectroscopic methods.[5][6][7]
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¹H NMR: The spectrum is expected to show a highly characteristic singlet for the nine equivalent protons of the tert-butyl group, typically in the 1.2-1.5 ppm range. Signals for the three methylene groups (-CH₂-) of the tetrahydropyridine ring would appear as multiplets between approximately 2.5 and 4.0 ppm. A singlet for the pyrimidine C4-H and a broad singlet for the piperidine N-H would also be expected.
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¹³C NMR: Key signals would include the quaternary and methyl carbons of the tert-butyl group, the three aliphatic carbons of the piperidine ring, and the aromatic/olefinic carbons of the pyrimidine ring, with the C2 carbon bearing the tert-butyl group appearing significantly downfield.
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Mass Spectrometry (MS): Electrospray ionization (ESI) would show a prominent [M+H]⁺ ion corresponding to the calculated exact mass (192.1495).
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Infrared (IR) Spectroscopy: Characteristic peaks would include N-H stretching (around 3300 cm⁻¹), C-H stretching (aliphatic and aromatic, ~2850-3100 cm⁻¹), and C=N/C=C stretching in the 1500-1650 cm⁻¹ region.
Chemical Reactivity and Behavior
The chemical nature of the molecule is dictated by the interplay between its three key components: the pyrimidine ring, the tetrahydropyridine ring, and the tert-butyl group.
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Electronic Properties: The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This makes positions 4 and 6 susceptible to nucleophilic attack, especially if substituted with a suitable leaving group.
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Basicity: The molecule possesses multiple basic nitrogen atoms. The piperidine nitrogen is a typical aliphatic secondary amine and is the most basic site. The pyrimidine nitrogens are significantly less basic due to their sp² hybridization and involvement in the aromatic system.
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Steric Influence of the tert-Butyl Group: The bulky tert-butyl group at the 2-position provides significant steric hindrance. This can influence the molecule's reactivity, preventing or slowing reactions at the adjacent nitrogen atoms. In a biological context, this steric bulk can be crucial for achieving selective binding in a protein's active site by occupying specific hydrophobic pockets.
Relevance in Drug Discovery and Medicinal Chemistry
The tetrahydropyrido[4,3-d]pyrimidine scaffold is a "privileged structure" in medicinal chemistry, recognized for its ability to serve as a ligand for numerous, diverse biological targets.[8][9] Its rigid, defined geometry makes it an excellent starting point for designing potent and selective inhibitors.
Known Biological Targets
Derivatives of the broader pyridopyrimidine class have been developed as inhibitors for a range of critical therapeutic targets, particularly in oncology.[10][11][12]
Caption: Key biological targets of the tetrahydropyrido[4,3-d]pyrimidine scaffold.
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Smoothened (Smo) Antagonists: Derivatives have been designed as potent antagonists of the Smoothened receptor, a key component of the Hedgehog signaling pathway, which is aberrantly activated in cancers like medulloblastoma.[13][14]
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Topoisomerase II (TopoII) Inhibitors: The scaffold has been successfully employed to develop novel inhibitors of TopoII, a validated target for cancer chemotherapy.[15][16]
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Kinase Inhibitors: The general pyridopyrimidine framework is a cornerstone in the development of inhibitors for numerous protein kinases, including those in the AKT and ERK signaling pathways.[17]
Experimental Protocols
Protocol for Physicochemical Property Determination (Log P)
Rationale: The partition coefficient (Log P) is a critical parameter in drug development, influencing a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[18][19] A shake-flask method provides a direct measure of lipophilicity.
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Preparation: Prepare a buffered aqueous phase (e.g., phosphate buffer, pH 7.4) and an immiscible organic phase (n-octanol). Pre-saturate each phase with the other by mixing and allowing them to separate.
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Sample Preparation: Prepare a stock solution of the title compound in n-octanol at a known concentration (e.g., 1 mg/mL).
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Partitioning: Combine a precise volume of the n-octanol stock solution with a precise volume of the aqueous buffer in a vial.
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Equilibration: Shake the vial vigorously for 1 hour at a constant temperature (e.g., 25°C) to allow the compound to partition between the two phases until equilibrium is reached.
-
Phase Separation: Centrifuge the vial to ensure complete separation of the n-octanol and aqueous layers.
-
Analysis: Carefully sample each layer. Determine the concentration of the compound in each phase using a suitable analytical method, such as HPLC with UV detection.[20]
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Calculation: Calculate Log P as: Log P = log₁₀ ([Concentration in Octanol] / [Concentration in Aqueous]).
Protocol for Analytical Characterization (LC-MS)
Rationale: Liquid Chromatography-Mass Spectrometry (LC-MS) is an essential tool for confirming the identity and purity of a synthesized compound.[20]
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at approximately 0.1 mg/mL.
-
LC Conditions:
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Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid (for improved ionization).
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
-
-
MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Range: m/z 100-500.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120°C.
-
-
Data Analysis:
-
Confirm the presence of a single major peak in the chromatogram, indicating purity.
-
Verify that the mass spectrum for this peak contains the [M+H]⁺ ion corresponding to the expected molecular weight (192.15 m/z).
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Conclusion
2-(tert-Butyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine is a heterocyclic compound built upon a scaffold of proven therapeutic relevance. Its chemical properties are defined by a stable, nitrogen-rich bicyclic core functionalized with a sterically demanding and lipophilic tert-butyl group. This combination provides a unique profile for potential interactions with biological macromolecules. The synthetic accessibility and the established importance of the pyridopyrimidine framework ensure that derivatives of this class will continue to be a fertile ground for the discovery of novel therapeutic agents targeting a wide array of human diseases.
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